N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 2 with a 4-fluorobenzamide group and at position 5 with a 4-chlorobenzylsulfonyl moiety. The 4-fluorobenzamide moiety is associated with anticancer and enzyme-inhibitory properties in related compounds .
Properties
Molecular Formula |
C16H11ClFN3O3S2 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C16H11ClFN3O3S2/c17-12-5-1-10(2-6-12)9-26(23,24)16-21-20-15(25-16)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22) |
InChI Key |
OCQCBXKLHNSFQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The methyl ester is then reacted with hydrazine hydrate to yield 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with thiocarbonyl diimidazole to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Sulfonylation: The thiol is then converted to the corresponding sulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: The sulfonyl chloride is reacted with 4-fluorobenzamide in the presence of a base, such as triethylamine, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride intermediate stage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl chloride intermediate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiviral, antibacterial, and antifungal activities.
Agricultural Science: The compound has shown promise as a plant protectant against viral infections.
Biological Studies: It is used as a tool compound to study the biological pathways involving thiadiazole derivatives.
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide involves its interaction with specific molecular targets. The sulfonyl group can act as a hydrogen bond acceptor, while the thiadiazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Key Structural Insights :
Activity Trends :
- Anticancer Potential: Fluorinated benzamide derivatives (target, 11b) show strong enzyme inhibition, while sulfonyl groups (target) may improve target selectivity over thio analogs .
- Antimicrobial Activity : Chlorobenzyl-thio derivatives (e.g., 5j) are common in antimicrobial agents, but sulfonyl substitution (target) may reduce cytotoxicity .
Physicochemical and Pharmacokinetic Properties
Pharmacokinetic Insights :
- The sulfonyl group in the target compound likely enhances metabolic stability and aqueous solubility compared to thio analogs, improving oral bioavailability .
Biological Activity
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of chlorine, nitrogen, oxygen, sulfur, and fluorine atoms. The compound features a thiadiazole ring and a sulfonamide group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Thiadiazole : Starting from 4-chlorobenzoic acid, the synthesis includes hydrazination and cyclization to create the thiadiazole framework.
- Sulfonylation : The introduction of the sulfonyl group is achieved through electrophilic substitution.
- Fluorination : Incorporation of the fluorobenzamide moiety is performed as a final step to yield the target compound.
Antiviral and Antibacterial Properties
Preliminary studies indicate that this compound exhibits significant antiviral and antibacterial activities. Research has suggested that this compound may inhibit specific enzymes or interfere with cellular processes critical for pathogen survival.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antibacterial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Potential inhibition of key metabolic pathways |
The mechanism by which this compound exerts its biological effects involves targeting specific molecular pathways relevant to disease states. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways crucial for bacterial growth.
- Cellular Interference : By disrupting cellular processes, it can lead to apoptosis or cell cycle arrest in infected or cancerous cells.
Case Studies
Several studies have investigated the biological activity of similar compounds within the same class. For example:
- Antitubercular Activity : A related compound demonstrated effectiveness against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment.
- Cancer Therapy : Compounds with similar structural features have been evaluated as RET kinase inhibitors in cancer therapy, showing moderate to high potency in inhibiting cell proliferation driven by RET mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
